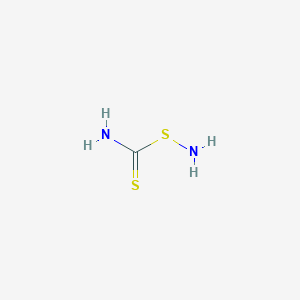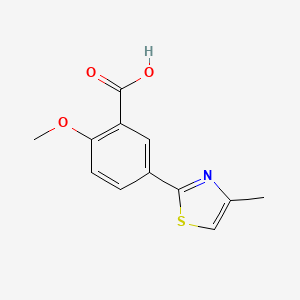
Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group and a thiazolyl group attached to the benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzoic acid with 4-methyl-2-thiazolyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.
Reduction: The thiazolyl group can be reduced to form a thiazolidine ring.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 2-methoxy-5-(4-methyl-2-thiazolyl)benzoic acid.
Reduction: Formation of 2-methoxy-5-(4-methylthiazolidin-2-yl)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The thiazolyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxybenzoic acid: Lacks the thiazolyl group, making it less biologically active.
4-Methyl-2-thiazolylbenzoic acid: Lacks the methoxy group, which may affect its chemical reactivity.
2-Methoxy-4-(methylthio)benzoic acid: Contains a methylthio group instead of a thiazolyl group, leading to different chemical and biological properties.
Uniqueness
Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- is unique due to the presence of both the methoxy and thiazolyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
35195-82-5 |
|---|---|
Fórmula molecular |
C12H11NO3S |
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
2-methoxy-5-(4-methyl-1,3-thiazol-2-yl)benzoic acid |
InChI |
InChI=1S/C12H11NO3S/c1-7-6-17-11(13-7)8-3-4-10(16-2)9(5-8)12(14)15/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
XSWNMPLWRXIFNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)C2=CC(=C(C=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


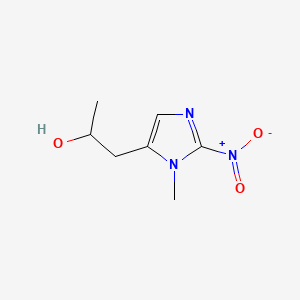


![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
![Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate](/img/structure/B14693933.png)
![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)
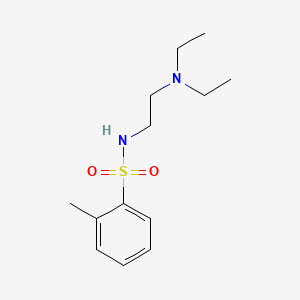
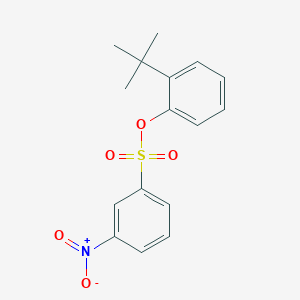
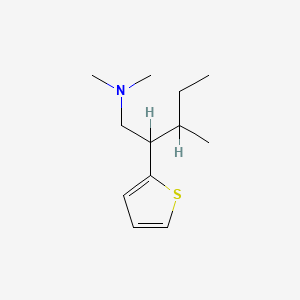

![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)


